

An In-Depth Technical Guide to the Physical Properties of Propionaldehyde Oxime

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Compound of Interest

Compound Name: *Propanal, oxime*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of propionaldehyde oxime (CAS No. 627-39-4). The information is curated for professionals in research and development, offering quantitative data, detailed experimental protocols for property determination, and a visual representation of the general experimental workflow.

Core Physical and Chemical Properties

Propionaldehyde oxime, also known as propanal oxime, is an organic compound with the chemical formula C_3H_7NO .^{[1][2]} It is a colorless liquid or crystalline solid at room temperature and serves as an important intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals.^{[2][3]}

The quantitative physical properties of propionaldehyde oxime are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
IUPAC Name	N-propylidenehydroxylamine	[1]
Molecular Formula	C ₃ H ₇ NO	[1][2][4]
Molecular Weight	73.09 g/mol	[1][4][5]
Melting Point	40 °C	[2][3][5][6]
Boiling Point	128.95 °C (rough estimate) 131.5 °C 134 °C	[2][6] [3] [5]
Density	0.9258 g/mL 0.929 g/mL	[2][6] [5]
Refractive Index	1.4287 1.430	[2] [5]
Appearance	Colourless clear liquid	[3][4]
Solubility	Soluble in chloroform	[3]
Vapor Pressure	5.4 ± 0.5 mmHg at 25°C (Predicted)	[6]
Flash Point	51.6 ± 6.3 °C (Predicted)	[6]
pKa	11.42 ± 0.11 (Predicted)	[2]
LogP (Octanol/Water)	0.5 (Computed)	[1]

Experimental Protocols

Detailed experimental methodologies for the synthesis and characterization of propionaldehyde oxime, as well as the determination of its key physical properties, are outlined below. These represent standard laboratory procedures.

Oximes are typically synthesized via the condensation reaction of an aldehyde or ketone with hydroxylamine.[7]

- Materials: Propionaldehyde, hydroxylamine hydrochloride, a weak base (e.g., sodium acetate or pyridine), ethanol, water, ethyl acetate.
- Procedure:

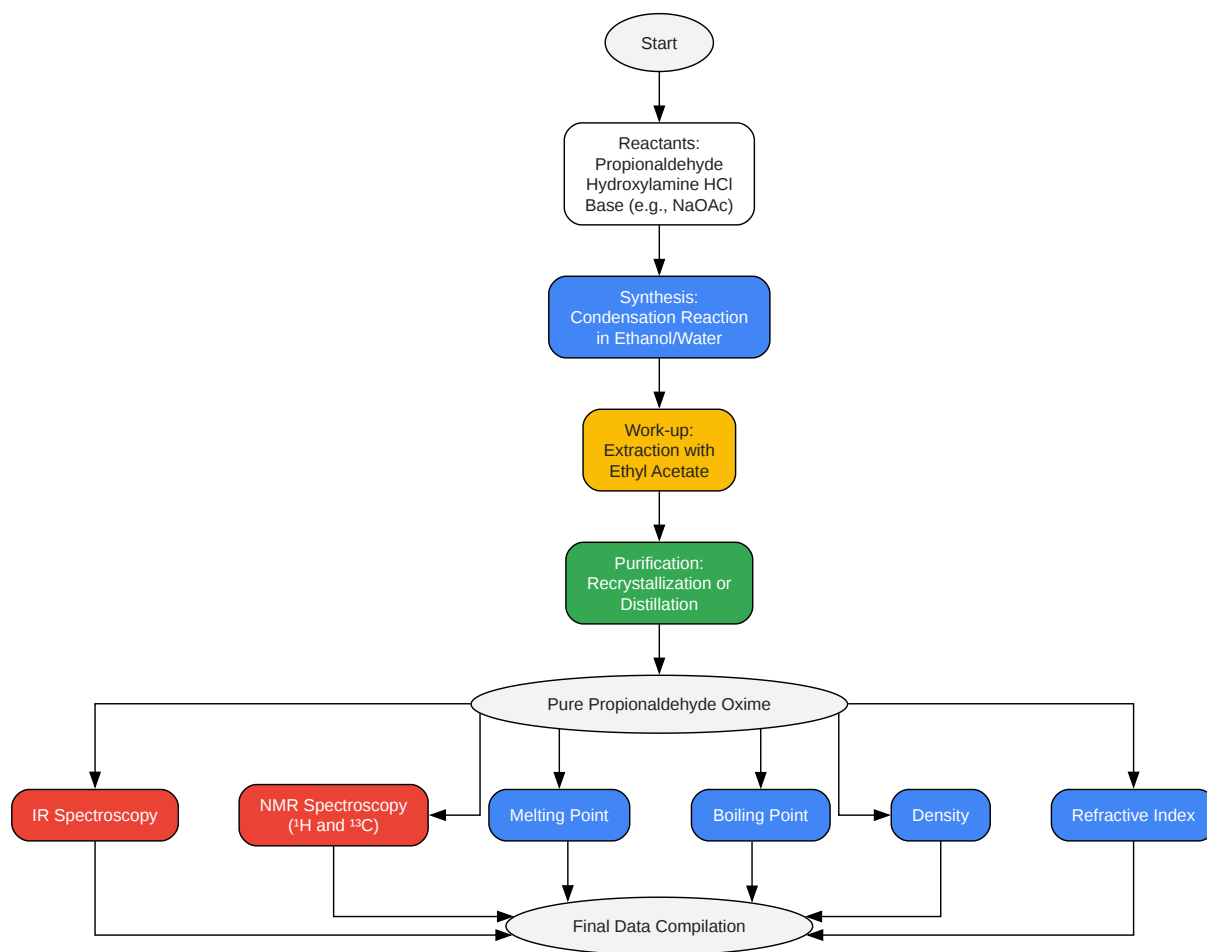
- Dissolve hydroxylamine hydrochloride in a minimal amount of water in a round-bottom flask.
- Add a solution of propionaldehyde in ethanol to the flask. The molar ratio of hydroxylamine hydrochloride to propionaldehyde should be approximately 1.2:1.
- Add a weak base, such as sodium acetate, to neutralize the HCl released during the reaction. The reaction is typically fastest at a pH of 4-6.
- Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Once the reaction is complete, add water to the reaction mixture to precipitate the product if it is a solid, or perform an extraction with a suitable organic solvent like ethyl acetate.
- Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain the crude propionaldehyde oxime.
- Purify the product by recrystallization or distillation.
- Infrared (IR) Spectroscopy: Record the IR spectrum of the purified product. Characteristic absorption bands for oximes include O-H stretching (around 3600 cm^{-1}), C=N stretching (around 1665 cm^{-1}), and N-O stretching (around 945 cm^{-1}).
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl_3). The spectrum is expected to show a characteristic broad singlet for the -OH proton in the range of δ 8.0-12.0 ppm. Other signals corresponding to the propyl group protons should also be present.
 - ^{13}C NMR: Record the ^{13}C NMR spectrum in the same solvent to confirm the number of unique carbon atoms and their chemical environments.
- Melting Point:

- A small, dry sample of crystalline propionaldehyde oxime is packed into a capillary tube to a height of about 3 mm.[8]
- The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp apparatus or a Thiele tube).[8]
- The sample is heated slowly, at a rate of about 2 °C per minute, near the expected melting point.[8]
- The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[8] A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.[8]
- Boiling Point (Thiele Tube Method):
 - A small amount of liquid propionaldehyde oxime (a few milliliters) is placed in a small test tube.
 - A capillary tube, sealed at one end, is inverted and placed into the test tube.
 - The test tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.[9]
 - The sample is heated until a steady stream of bubbles emerges from the inverted capillary tube.[9]
 - The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[9] The atmospheric pressure should also be recorded.
- Density:
 - A pycnometer (a small, calibrated glass flask) is weighed empty.
 - It is then filled with distilled water of a known temperature and weighed again to determine the volume.

- The pycnometer is dried and filled with propionaldehyde oxime at the same temperature and weighed.
- The density is calculated by dividing the mass of the propionaldehyde oxime by its volume.
- Refractive Index:
 - A few drops of liquid propionaldehyde oxime are placed on the prism of a calibrated refractometer.
 - The temperature of the instrument is maintained at a standard value (e.g., 20 °C or 25 °C).
 - The refractive index is read directly from the instrument's scale.

Mandatory Visualization

The following diagram illustrates a general experimental workflow for the synthesis and characterization of propionaldehyde oxime.



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Caption: General workflow for the synthesis and characterization of propionaldehyde oxime.

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